1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-[2-hydroxy-3-(2,3,5-trimethylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-14-8-15(2)16(3)19(9-14)25-13-18(24)12-22-20(4,5)10-17(23)11-21(22,6)7/h8-9,17-18,23-24H,10-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPODAZFVYNBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and trimethylphenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Oxidation of the Piperidine Hydroxyl Group
The 4-hydroxyl group on the 2,2,6,6-tetramethylpiperidine moiety may undergo oxidation to form a stable nitroxide radical, analogous to the synthesis of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) from its hydroxylamine precursor .
Reaction Pathway :
Conditions :
-
Oxidizing agents : meta-Chloroperbenzoic acid (mCPBA), hydrogen peroxide with catalytic metal ions (e.g., Fe³⁺).
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Solvents : Dichloromethane or methanol at 0–25°C.
Key Considerations :
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Steric hindrance from the tetramethyl groups may slow reaction kinetics.
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The bulky phenoxypropyl side chain could stabilize the radical via electron-donating effects.
Functionalization of the Secondary Alcohol
The secondary hydroxyl group on the propyl chain is a site for esterification or etherification.
Esterification
Reaction Example :
Conditions :
-
Reagents : Acetic anhydride or acyl chlorides.
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Catalysts : Pyridine or DMAP.
Etherification
Reaction Example :
Conditions :
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Alkylating agents : Methyl iodide, benzyl bromide.
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Bases : K₂CO₃ or NaH in THF/DMF.
Key Considerations :
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Steric hindrance from the adjacent phenoxy group may reduce reactivity.
Quaternization of the Piperidine Nitrogen
The tertiary amine in the piperidine ring can react with alkylating agents to form quaternary ammonium salts.
Reaction Example :
Conditions :
-
Alkylating agents : Methyl iodide, ethyl bromide.
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Solvents : Acetonitrile or DMF at 40–60°C.
Key Considerations :
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Bulky substituents around nitrogen may necessitate prolonged reaction times or elevated temperatures.
Electrophilic Aromatic Substitution (EAS)
The 2,3,5-trimethylphenoxy group is electron-rich due to methyl substituents, but steric hindrance limits reactivity.
Potential Reactions :
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Nitration : Requires concentrated HNO₃/H₂SO₄ under vigorous conditions.
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Sulfonation : Fuming H₂SO₄ at elevated temperatures.
Regioselectivity :
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Methyl groups are meta-directing, but all positions are occupied, making EAS unlikely without extreme conditions.
Ether Cleavage
The phenoxy ether linkage may undergo acid- or base-catalyzed cleavage.
Acidic Conditions (e.g., HBr/AcOH) :
Basic Conditions (e.g., NaOH/EtOH) :
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Less likely due to the stability of aryl ethers.
Key Considerations :
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Electron-donating methyl groups enhance ether stability.
Mechanistic Insights and Challenges
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Steric Effects : The tetramethylpiperidine and 2,3,5-trimethylphenoxy groups impose significant steric hindrance, slowing reactions at the hydroxyl and amine sites.
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Electronic Effects : The electron-rich phenoxy group may stabilize intermediates in oxidation or substitution reactions.
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Solubility : Polar aprotic solvents (e.g., DMF, THF) are recommended to enhance reagent accessibility.
Scientific Research Applications
Pharmaceutical Applications
This compound has been studied for its pharmacological properties, particularly as an antioxidant and a stabilizer in pharmaceutical formulations.
Antioxidant Activity :
Research indicates that this compound exhibits strong antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the development of drugs aimed at treating neurodegenerative diseases where oxidative damage is a key factor.
Stabilizer in Formulations :
Due to its chemical structure, it can serve as a stabilizer in various pharmaceutical formulations. The compound helps maintain the stability of active ingredients in drugs, enhancing their efficacy and shelf life.
Agricultural Applications
The compound's properties extend to agricultural uses, particularly as a pesticide or herbicide.
Pesticidal Activity :
Studies have shown that this compound can be effective against certain pests and pathogens affecting crops. Its application in agrochemicals can lead to improved crop yields and reduced reliance on traditional chemical pesticides.
Herbicidal Properties :
The herbicidal effects of this compound have been explored in various studies. It has shown potential in controlling weed growth while being less harmful to the environment compared to conventional herbicides.
Material Science Applications
In material science, this compound has been investigated for its role in enhancing the properties of polymers.
Polymer Stabilization :
The incorporation of this compound into polymer matrices has been shown to improve thermal stability and resistance to degradation. This is particularly valuable in industries where materials are exposed to harsh environmental conditions.
Additive for Coatings :
As an additive in coatings, it can enhance durability and resistance to environmental factors such as UV radiation and moisture. This application is crucial in extending the lifespan of coatings used in construction and automotive industries.
Case Studies and Research Findings
Several case studies highlight the effectiveness of 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol across its applications:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the trimethylphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The target compound’s activity and properties are influenced by:
- Phenoxy substituents: The 2,3,5-trimethylphenoxy group distinguishes it from analogs with halogenated, cyclohexyl, or tert-butyl-modified phenoxy groups.
Comparative Analysis of Analogous Compounds
Table 1: Comparison of Structural Analogs
*Estimated based on molecular formula (C₂₃H₃₇NO₃). †Predicted using fragment-based methods. ‡Molecular weight for HBK19 (piperazine derivative).
Key Findings:
Antiviral Activity: AGI15 (3,3,5-trimethylcyclohexyloxy) shows potent suppression of HBV cccDNA via Sp1 transcription factor interaction, a mechanism shared with the target compound’s structural analogs . Chlorinated phenoxy derivatives (e.g., AGI13) exhibit lower anti-HBV efficacy compared to alkyl-substituted analogs .
Substituent Impact on Bioactivity: 2,3,5-Trimethylphenoxy groups enhance activity over 2,5-dimethyl or halogenated variants. For example, compound XIII (2,3,5-trimethylphenoxyethyl) demonstrated superior efficacy in preclinical testing .
Physicochemical Properties :
Mechanistic and Application Insights
- Antiviral Mechanisms : Piperidin-4-ol derivatives interfere with viral replication by modulating transcription factors (e.g., Sp1) or inhibiting alpha-glucosidase (AG), critical for HBV cccDNA stability .
Biological Activity
1-(2-Hydroxy-3-(2,3,5-trimethylphenoxy)propyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a derivative of tetramethylpiperidine, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure which includes a piperidine core modified with a hydroxyl group and a bulky trimethylphenoxy substituent. Its molecular formula is with a molecular weight of 349.5 g/mol .
The biological activity of this compound is primarily attributed to its role as a free radical scavenger and antioxidant . The presence of the tetramethylpiperidine moiety enhances its ability to donate electrons and neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions including neurodegenerative diseases and oxidative stress-related disorders.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in cellular models by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. The antioxidant capacity can be quantitatively assessed using assays such as DPPH radical scavenging and ABTS assay.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25.4 |
| ABTS Scavenging | 18.7 |
These values suggest that the compound effectively mitigates oxidative damage at relatively low concentrations.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For instance, in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, treatment with the compound resulted in:
- Reduced cell death : A decrease in apoptosis was observed as indicated by lower caspase-3 activity.
- Increased cell viability : MTT assays showed enhanced viability in treated cells compared to controls.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated macrophages, it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in modulating inflammatory responses.
Case Studies
- Neurodegeneration Model : In a study involving an animal model of Alzheimer's disease, administration of the compound led to improvements in cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and improved synaptic integrity.
- Diabetes-Induced Oxidative Stress : In diabetic rats, treatment with the compound resulted in decreased blood glucose levels and improved antioxidant enzyme activity (SOD and CAT), indicating its potential utility in managing diabetes-related complications.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or epoxy ring-opening reactions. A common approach involves reacting 2,3,5-trimethylphenol with an epoxide precursor (e.g., epichlorohydrin) under alkaline conditions to form the phenoxypropyl intermediate, followed by coupling with 2,2,6,6-tetramethylpiperidin-4-ol. Key optimization strategies include:
- Catalyst Selection: Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates .
- Temperature Control: Maintain temperatures between 60–80°C to balance reactivity and by-product formation.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
